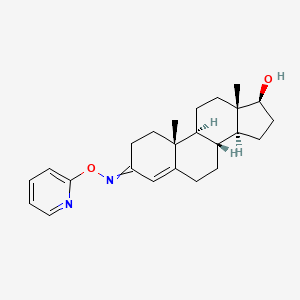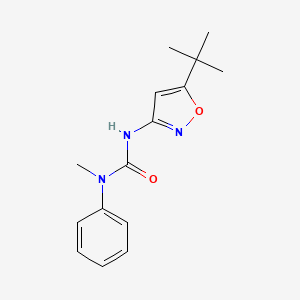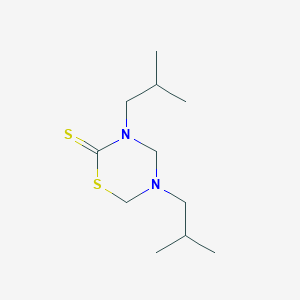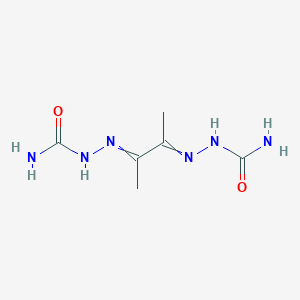
Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate is an organic compound characterized by a seven-membered ring with alternating double bonds and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptatriene derivatives with methylating agents in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects aims to develop new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
1-Methyl-1-boracyclohepta-2,4,6-triene: This compound shares a similar ring structure but contains a boron atom, which imparts different chemical properties.
Methylcyclohexene: Although structurally simpler, this compound is used in similar applications and undergoes comparable chemical reactions.
Uniqueness: Methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate is unique due to its combination of a seven-membered ring with alternating double bonds and a carboxylate ester group. This structure provides distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
52433-02-0 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
methyl 1-methylcyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C10H12O2/c1-10(9(11)12-2)7-5-3-4-6-8-10/h3-8H,1-2H3 |
Clé InChI |
RYXCNMKEGVVHCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)


![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)


![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)
![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)


